molecular formula C13H17NO2 B14178774 N-(Cyclopentylmethyl)-2H-1,3-benzodioxol-5-amine CAS No. 919800-00-3

N-(Cyclopentylmethyl)-2H-1,3-benzodioxol-5-amine

Cat. No.: B14178774
CAS No.: 919800-00-3
M. Wt: 219.28 g/mol
InChI Key: RVZUZZGEMCWTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclopentylmethyl)-2H-1,3-benzodioxol-5-amine is an organic compound that features a benzodioxole ring fused with an amine group and a cyclopentylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopentylmethyl)-2H-1,3-benzodioxol-5-amine typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopentylmethyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopentylmethyl)-2H-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

N-(Cyclopentylmethyl)-2H-1,3-benzodioxol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyclopentylmethyl)-2H-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: A simpler amine with a cyclopentyl group, used in organic synthesis.

    Benzodioxole: A core structure found in various bioactive compounds.

    Cyclopentylmethylamine: A related compound with similar structural features.

Uniqueness

N-(Cyclopentylmethyl)-2H-1,3-benzodioxol-5-amine is unique due to the combination of the benzodioxole ring and the cyclopentylmethyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

919800-00-3

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-(cyclopentylmethyl)-1,3-benzodioxol-5-amine

InChI

InChI=1S/C13H17NO2/c1-2-4-10(3-1)8-14-11-5-6-12-13(7-11)16-9-15-12/h5-7,10,14H,1-4,8-9H2

InChI Key

RVZUZZGEMCWTQH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CNC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.